molecular formula C8H4BrFN2O2 B12969281 2-(3-Bromo-5-fluoro-4-nitrophenyl)acetonitrile

2-(3-Bromo-5-fluoro-4-nitrophenyl)acetonitrile

Cat. No.: B12969281
M. Wt: 259.03 g/mol
InChI Key: JVDNAKZLRGCZSO-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluoro-4-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrFN2O2 It is a derivative of acetonitrile, featuring a bromine, fluorine, and nitro group attached to a phenyl ring

Properties

Molecular Formula

C8H4BrFN2O2

Molecular Weight

259.03 g/mol

IUPAC Name

2-(3-bromo-5-fluoro-4-nitrophenyl)acetonitrile

InChI

InChI=1S/C8H4BrFN2O2/c9-6-3-5(1-2-11)4-7(10)8(6)12(13)14/h3-4H,1H2

InChI Key

JVDNAKZLRGCZSO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluoro-4-nitrophenyl)acetonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluoro-4-nitrophenyl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with the bromine atom replaced by the nucleophile.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized derivatives, depending on the specific conditions and reagents used.

Scientific Research Applications

2-(3-Bromo-5-fluoro-4-nitrophenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluoro-4-nitrophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The presence of the nitro, bromo, and fluoro groups can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-5-fluoro-4-nitrophenyl)acetonitrile is unique due to the combination of bromine, fluorine, and nitro groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

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